

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1525230

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine**

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine** (CAS No. 1190321-71-1). As a substituted 7-azaindole, this heterocyclic compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's structural characteristics, physical data, analytical characterization protocols, and essential safety guidelines. By synthesizing data from multiple sources with field-proven insights, this guide aims to facilitate the effective use of this molecule in research and development settings.

Introduction to the 7-Azaindole Scaffold The Significance of Pyrrolo[2,3-b]pyridines in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern drug discovery. Its structure serves as a bioisostere for purines, allowing it to effectively mimic the natural ligands of many enzymes and receptors.^[1] This characteristic makes it a

cornerstone for designing molecules that can fit into the ATP-binding pockets of a wide range of kinases.^[1] Abnormal activity in kinase signaling pathways is a known driver of various cancers, making kinase inhibitors a critical area of oncology research.^{[2][3]} The 7-azaindole core is a key feature in numerous potent and selective kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFR).^{[2][3]}

Profile of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a strategically functionalized derivative of the 7-azaindole core. The molecule incorporates three key features that are highly advantageous for synthetic and medicinal chemistry:

- The Pyrrolo[2,3-b]pyridine Core: Provides the essential framework for kinase hinge-binding interactions.
- The Bromo Group: Located at the 4-position, it serves as a versatile synthetic handle. This allows for the introduction of diverse molecular fragments through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling extensive structure-activity relationship (SAR) exploration.^[1]
- The Methoxy Group: Positioned at the 5-position, this group modulates the electronic properties of the aromatic system and can participate in hydrogen bonding or occupy specific pockets within a target protein, thereby influencing binding affinity and selectivity.

These features make the compound an important intermediate for creating libraries of potential therapeutic agents.^[4]

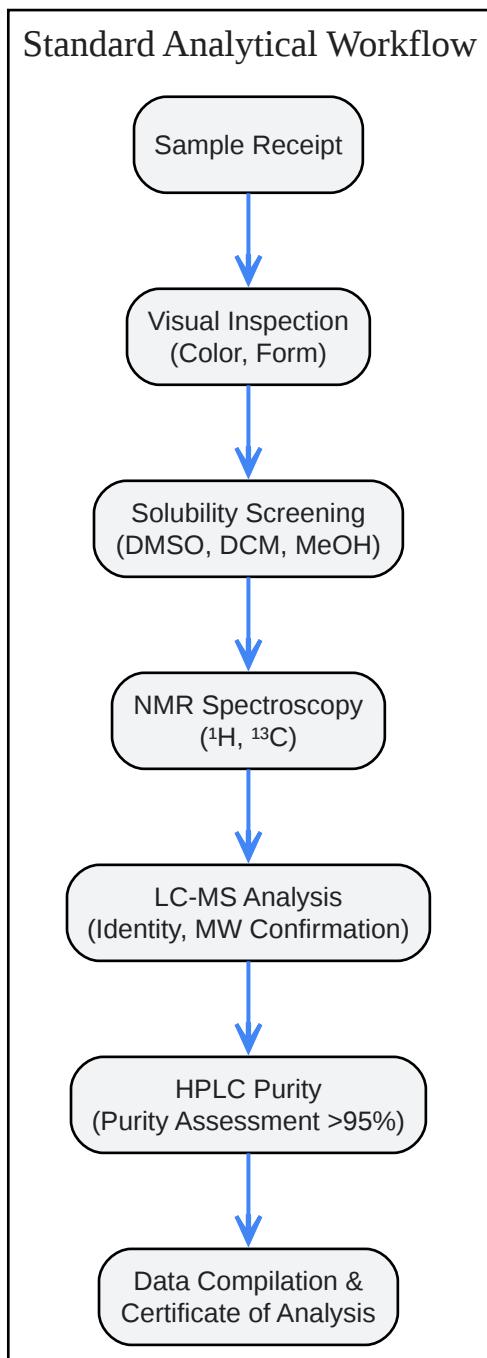
Core Physicochemical Properties Identity and Structure

The fundamental identity of a compound is established by its unique structural and molecular identifiers.

Property	Value	Source
Chemical Name	4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine	[5] [6]
Synonym	4-Bromo-5-methoxy-7-azaindole	[6]
CAS Number	1190321-71-1	[5] [6]
Molecular Formula	C ₈ H ₇ BrN ₂ O	[5] [6]
Molecular Weight	227.06 g/mol	[5] [6]
InChIKey	FMXFWRGEVMWGL-UHFFFAOYSA-N	[7]
SMILES	<chem>CC(=N)C=C2C(=C1Br)C=CN2</chem>	[7]

Tabulated Physical Data

The following table summarizes key physical properties, which are primarily computationally predicted values. These serve as excellent estimates for experimental planning.


Property	Value	Source
Boiling Point	365.7 ± 37.0 °C (at 760 mmHg)	[5]
Flash Point	175.0 ± 26.5 °C	[5]
Refractive Index	1.678	[5]
Topological Polar Surface Area	37.91 Å ²	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	1	[5]
XLogP3	2	[5]

Appearance and Solubility Profile (Experiential Insights)

- Appearance: Based on related brominated pyrrolopyridine compounds, **4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine** is expected to be a solid at room temperature, likely a crystalline powder ranging from white to light yellow or tan.[\[8\]](#)
- Solubility: A precise solubility profile is not publicly available and must be determined empirically. However, based on its structure, a qualitative profile can be predicted:
 - High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of solvating both the polar N-H group and the aromatic rings.
 - Moderate Solubility: Likely in chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃), as well as ethers like tetrahydrofuran (THF).
 - Low Solubility: Expected in non-polar solvents like hexanes and in protic solvents like water. The pyrrole N-H offers a hydrogen bond donor site, but the overall molecule is dominated by the hydrophobic bromo-pyridine core, limiting aqueous solubility.

Analytical Characterization Workflow

Ensuring the identity, purity, and integrity of a research compound is paramount. A multi-step analytical workflow is required for complete characterization.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the analytical characterization of a small molecule intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. While a published spectrum for this specific compound is not readily available, its features can be predicted.

- ^1H NMR Predictions:

- Pyrrole NH: A broad singlet, likely downfield (> 10 ppm), due to the acidic nature of the proton.
- Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-8.5 ppm), corresponding to the protons on the pyrrole and pyridine rings. The coupling patterns (doublets, singlets) will be dictated by their positions relative to each other and the nitrogen atoms.
- Methoxy Protons: A sharp singlet integrating to 3H, typically in the 3.8-4.2 ppm range.

- ^{13}C NMR Predictions:

- Eight distinct carbon signals are expected. The carbon attached to the bromine will be shifted, and the methoxy carbon will appear upfield (approx. 55-60 ppm).

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
- Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d_6 or CDCl_3).
- Dissolution: Vortex the tube until the sample is completely dissolved. A gentle warming or sonication may be required.
- Data Acquisition: Acquire ^1H NMR, ^{13}C NMR, and 2D spectra (like COSY and HSQC) on a spectrometer (e.g., 400 MHz or higher) to confirm connectivity and assign all signals definitively.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

- Expected Observation: In an ESI+ (Electrospray Ionization, positive mode) experiment, the primary ion observed will be the protonated molecule $[M+H]^+$ at m/z values of 226.98 and 228.98.
- Causality - The Isotopic Pattern: The near 1:1 intensity ratio of these two peaks is the characteristic signature of a molecule containing a single bromine atom (due to the natural abundance of the ^{79}Br and ^{81}Br isotopes). This pattern is a critical confirmation of the compound's identity.

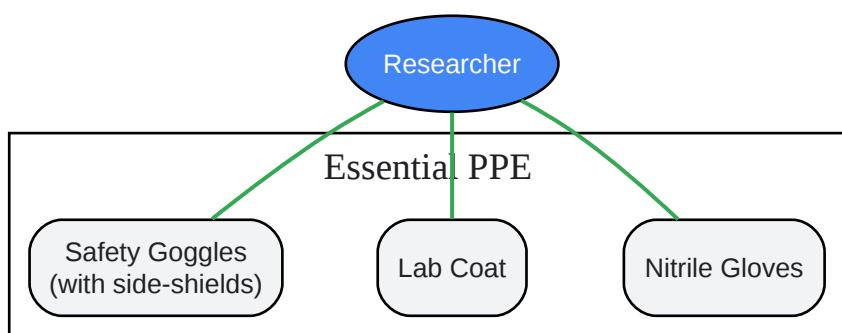
Experimental Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Chromatography: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of mobile phases, typically water and acetonitrile containing 0.1% formic acid (to promote ionization).
- Mass Detection: Monitor the eluent with a mass spectrometer in ESI positive mode, scanning a mass range that includes the expected m/z of the $[M+H]^+$ ion.

Handling, Storage, and Safety Protocols

Hazard Assessment

No specific safety data sheet (SDS) for **4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine** is publicly available. Therefore, a conservative approach based on analogous brominated heterocyclic compounds is required.


- Potential Hazards:
 - Causes skin irritation (H315).[9][10]
 - Causes serious eye irritation (H319).[9][10]

- May be harmful if swallowed (Acute toxicity, oral).[10]
- May cause respiratory irritation (H335).[10]

It is imperative to handle this compound as potentially hazardous in a well-ventilated fume hood.

Recommended Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable when handling chemical intermediates.

[Click to download full resolution via product page](#)

Caption: Mandatory Personal Protective Equipment (PPE) for handling chemical reagents.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound over time.

- Storage Conditions: Store in a tightly sealed container to protect from moisture and air.[11]
- Temperature: Commercial suppliers recommend storage at room temperature, sealed in a dry environment.[6]
- Incompatibilities: Keep away from strong oxidizing agents.[11]

Conclusion

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a well-defined chemical entity with significant potential as a building block in drug discovery, especially in the synthesis of kinase

inhibitors. Its physical properties are consistent with a stable, solid organic compound. While empirical data for some properties like solubility and melting point are not widely published, its characteristics can be reliably inferred from its structure and data on analogous compounds. Adherence to the analytical and safety protocols outlined in this guide will ensure its effective and safe utilization in the laboratory, paving the way for the development of novel therapeutics.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine_TargetMol [targetmol.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine - CAS:1190321-71-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. PubChemLite - 4-bromo-5-methoxy-1h-pyrrolo[2,3-c]pyridine (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 8. 4-Bromo-1H-pyrrolo[2,3-c]pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 9. georganics.sk [georganics.sk]
- 10. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | C8H7BrN2O | CID 11806401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine physical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1525230#4-bromo-5-methoxy-1h-pyrrolo-2-3-b-pyridine-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com